Rock2-IN-7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

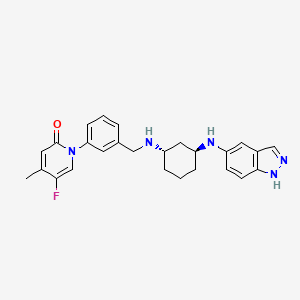

Rock2-IN-7 is a kinase inhibitor that specifically targets Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). This compound has shown significant potential in suppressing systemic immunity activation and attenuating inflammation, particularly in models of psoriasis . ROCK2 plays a crucial role in various cellular processes, including cell morphology, migration, proliferation, and survival, making this compound a valuable compound for scientific research and therapeutic applications .

準備方法

The synthesis of Rock2-IN-7 involves several steps, including high-throughput virtual screening, molecular docking, and density functional theory (DFT) simulations. The process begins with the screening of a large library of compounds to identify potential inhibitors of ROCK2. These compounds are then docked into the binding site of ROCK2 to gain insights into their interactions with the target protein. The final selection of compounds is based on their binding affinity, pharmacokinetics, and bioactivity scores

化学反応の分析

Rock2-IN-7 undergoes various chemical reactions, including inhibition of ROCK2/pSTAT3 signaling. In vitro studies have shown that this compound inhibits the expression of matrix metalloproteinase-2 (MMP2), fibronectin, N-cadherin, and elastin, which are involved in psoriasis pathogenesis. The compound also decreases the phosphorylation of STAT3, a key signaling molecule . Common reagents and conditions used in these reactions include HaCaT cells, oral gavage administration, and specific dosages ranging from 20 to 80 mg/kg . Major products formed from these reactions include reduced levels of interleukins (IL-17A, IL-17F, IL-22, and IL-23) and decreased phosphorylation of STAT3 .

科学的研究の応用

Rock2-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, ROCK2 inhibitors like this compound are used to regulate cell migration, proliferation, and survival, making them valuable for studying cancer progression and developing new therapies . In cardiovascular research, ROCK2 inhibitors help manage diseases such as coronary artery disease and hypertension by targeting the NO-cGMP and RhoA/ROCK pathways . Additionally, this compound has shown potential in treating chronic graft-versus-host disease (cGVHD) by inhibiting STAT3 phosphorylation and reducing inflammation .

作用機序

Rock2-IN-7 exerts its effects by selectively inhibiting the ROCK2 pathway. This inhibition blocks the phosphorylation of STAT3 and upregulates the phosphorylation of STAT5, leading to decreased levels of Th17 transcription factors and reduced secretion of pro-inflammatory cytokines such as IL-21 and IL-17 . The compound also increases the number and activity of CD4 regulatory T cells, which play a crucial role in maintaining immune homeostasis . By targeting these molecular pathways, this compound effectively reduces inflammation and fibrosis in various disease models .

類似化合物との比較

Rock2-IN-7 is unique among ROCK2 inhibitors due to its high selectivity and potency. Similar compounds include KD025 and belumosudil, which also target the ROCK2 pathway but may have different efficacy and safety profiles . Redx Pharma has developed a series of potent and selective ROCK2 inhibitors, including REDX10178, REDX10616, and REDX10843, which have shown promising results in biochemical and cellular assays . Compared to these compounds, this compound stands out for its ability to inhibit ROCK2/pSTAT3 signaling and reduce systemic immunity activation in psoriasis models .

特性

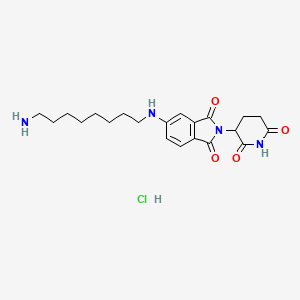

分子式 |

C26H28FN5O |

|---|---|

分子量 |

445.5 g/mol |

IUPAC名 |

5-fluoro-1-[3-[[[(1S,3S)-3-(1H-indazol-5-ylamino)cyclohexyl]amino]methyl]phenyl]-4-methylpyridin-2-one |

InChI |

InChI=1S/C26H28FN5O/c1-17-10-26(33)32(16-24(17)27)23-7-2-4-18(11-23)14-28-20-5-3-6-21(13-20)30-22-8-9-25-19(12-22)15-29-31-25/h2,4,7-12,15-16,20-21,28,30H,3,5-6,13-14H2,1H3,(H,29,31)/t20-,21-/m0/s1 |

InChIキー |

SHZBLRCXYAENEO-SFTDATJTSA-N |

異性体SMILES |

CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CN[C@H]3CCC[C@@H](C3)NC4=CC5=C(C=C4)NN=C5 |

正規SMILES |

CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CNC3CCCC(C3)NC4=CC5=C(C=C4)NN=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)

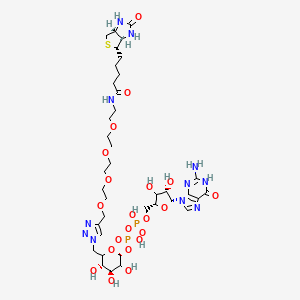

methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)

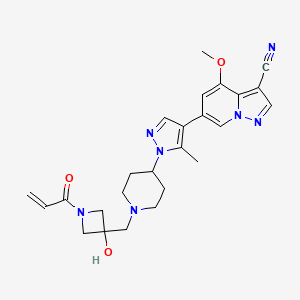

![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)

![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)

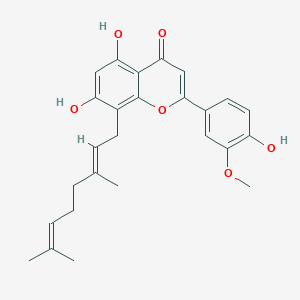

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)

![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)

![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)